Regioisomeric Target Selectivity: 2-Aryl WDR5 vs. 3-Aryl AR Engagement
The 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole series achieves nanomolar affinity for WDR5 (e.g., compound 3g Ki = 1.12 µM) [1], while the core fragment F-1 (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole without aryl substitution) shows only 323 µM Ki, confirming that aryl substitution at position 2 is essential for WDR5 engagement. In contrast, 3-aryl analogs EPPI and CPPI inhibit AR nuclear localization with low micromolar potency [2]. The 3-phenyl compound, lacking the 4-substitution found in EPPI/CPPI, may exhibit reduced AR potency (class-level inference). Therefore, the 3-phenyl regioisomer cannot functionally replace 2-aryl WDR5 inhibitors.
| Evidence Dimension | Target affinity |
|---|---|
| Target Compound Data | No WDR5 inhibition reported; expected weak AR inhibition (class-level) |
| Comparator Or Baseline | 2-aryl compound 3g: WDR5 Ki = 1.12 µM; EPPI/CPPI: AR inhibition low µM |
| Quantified Difference | WDR5 Ki difference >300-fold between core and 2-aryl; AR inhibition potency likely lower than substituted analogs |
| Conditions | WDR5 FPA assay; AR nuclear localization in CRPC cells |
Why This Matters
Researchers targeting WDR5 must use 2-aryl analogs; 3-phenyl compound is not a substitute, ensuring correct target engagement.
- [1] J Med Chem. 2018;61(13):5623–5642. DOI:10.1021/acs.jmedchem.8b00375. PMC6842305. View Source
- [2] Mol Cancer Ther. 2017;16(10):2120–2129. DOI:10.1158/1535-7163.MCT-17-0176. PMC5628124. View Source
